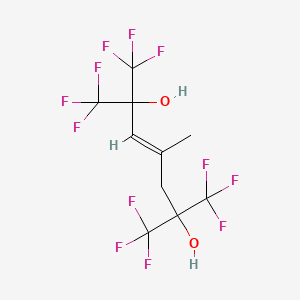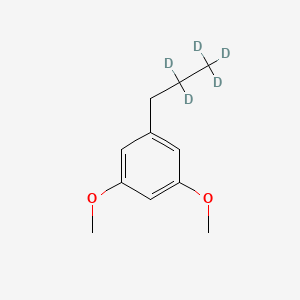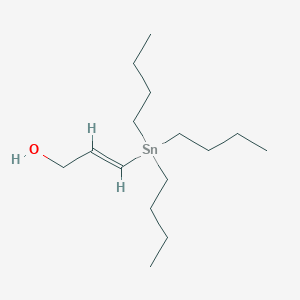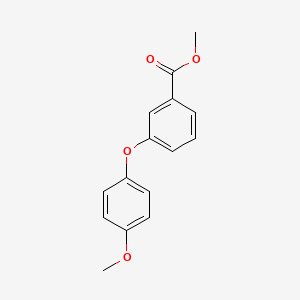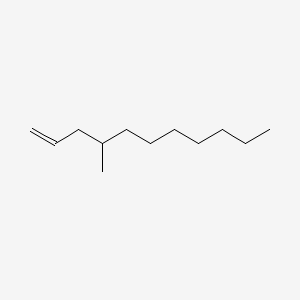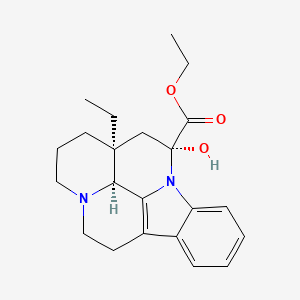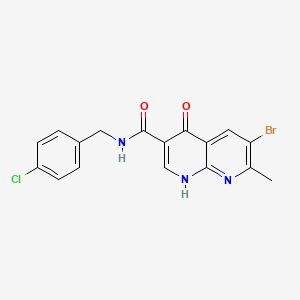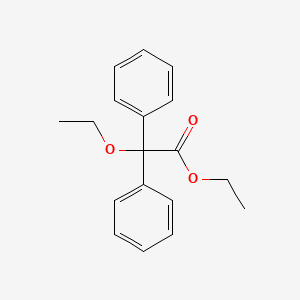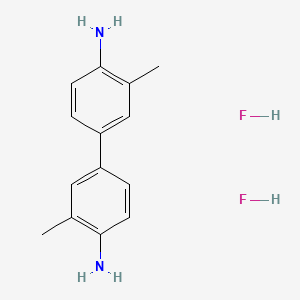
(S)-Clenbuterol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle growth-promoting properties. The compound is the hydrochloride salt form of (S)-Clenbuterol, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate.
Chiral Resolution: The chiral intermediate is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of (S)-Clenbuterol: The resolved (S)-enantiomer undergoes further chemical reactions, including nucleophilic substitution and reduction, to form (S)-Clenbuterol.
Hydrochloride Salt Formation: The final step involves the reaction of (S)-Clenbuterol with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as alcohols, ketones, and substituted analogs.
Applications De Recherche Scientifique
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its effects on cellular signaling pathways and gene expression.
Medicine: this compound is investigated for its potential therapeutic uses in treating respiratory disorders and muscle wasting diseases.
Industry: It is used in the development of performance-enhancing drugs and veterinary medicine.
Mécanisme D'action
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors on the surface of cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, bronchodilation, and enhanced muscle protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
R-Clenbuterol: The ®-enantiomer of Clenbuterol, which has different pharmacological properties.
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: A β2-adrenergic agonist with similar bronchodilatory effects.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike its ®-enantiomer, (S)-Clenbuterol has distinct effects on muscle growth and fat metabolism.
Propriétés
Numéro CAS |
871984-59-7 |
|---|---|
Formule moléculaire |
C12H19Cl3N2O |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
Clé InChI |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


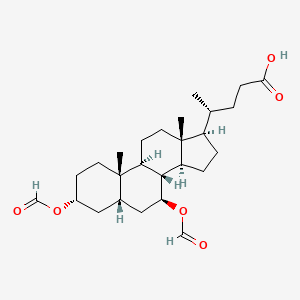
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
